molecular formula C25H18ClN3O7 B11686421 (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686421
M. Wt: 507.9 g/mol
InChI Key: ZJXDMWKQCKSLKY-YBFXNURJSA-N
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Description

(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, a nitrobenzylidene moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Benzyloxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents.

    Addition of the Nitrobenzylidene Moiety: The nitrobenzylidene group can be added via a Knoevenagel condensation reaction between a nitrobenzaldehyde and the pyrimidine core.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C25H18ClN3O7

Molecular Weight

507.9 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18ClN3O7/c1-35-21-12-16(20(29(33)34)13-22(21)36-14-15-5-3-2-4-6-15)11-19-23(30)27-25(32)28(24(19)31)18-9-7-17(26)8-10-18/h2-13H,14H2,1H3,(H,27,30,32)/b19-11+

InChI Key

ZJXDMWKQCKSLKY-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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